molecular formula C8H10N2O B183310 N-hydroxy-N'-phenylethanimidamide CAS No. 5661-30-3

N-hydroxy-N'-phenylethanimidamide

Cat. No. B183310
CAS RN: 5661-30-3
M. Wt: 150.18 g/mol
InChI Key: JEQIXVBTQHSFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-N'-phenylethanimidamide, also known as HPEI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of N-hydroxy-N'-phenylethanimidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and the induction of apoptosis in cancer cells. N-hydroxy-N'-phenylethanimidamide has been shown to inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. N-hydroxy-N'-phenylethanimidamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

N-hydroxy-N'-phenylethanimidamide has been shown to have biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the formation of metal ion complexes. N-hydroxy-N'-phenylethanimidamide has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. N-hydroxy-N'-phenylethanimidamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In metal ion chelation, N-hydroxy-N'-phenylethanimidamide has been used as a ligand to form complexes with metal ions, which can be used in catalysis and material science.

Advantages And Limitations For Lab Experiments

N-hydroxy-N'-phenylethanimidamide has several advantages and limitations for lab experiments. One advantage is its potential use in cancer treatment and enzyme inhibition. N-hydroxy-N'-phenylethanimidamide has been shown to have promising results in inhibiting the growth of cancer cells and inhibiting the activity of histone deacetylases. Another advantage is its use as a ligand for metal ion chelation, which can be used in catalysis and material science. However, one limitation is its low yield using current synthesis methods, which can limit its use in large-scale experiments. Another limitation is the lack of understanding of its mechanism of action, which can hinder its use in specific applications.

Future Directions

There are several future directions for research on N-hydroxy-N'-phenylethanimidamide. One direction is the development of more efficient synthesis methods to increase the yield of N-hydroxy-N'-phenylethanimidamide. Another direction is the investigation of its mechanism of action, which can lead to the development of more specific applications. Further research can also be done on its potential use in cancer treatment and enzyme inhibition, as well as its use as a ligand for metal ion chelation. Additionally, research can be done on the toxicity and safety of N-hydroxy-N'-phenylethanimidamide for potential medical applications.
In conclusion, N-hydroxy-N'-phenylethanimidamide is a chemical compound that has potential applications in various fields, including cancer treatment, enzyme inhibition, and metal ion chelation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-hydroxy-N'-phenylethanimidamide can lead to the development of more specific and efficient applications.

Synthesis Methods

N-hydroxy-N'-phenylethanimidamide can be synthesized using different methods, including the reaction of N-phenylethanimidamide with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. Another method involves the reaction of N-phenylethanimidamide with hydroxylamine-O-sulfonic acid in the presence of sodium bicarbonate and acetic acid. The yield of N-hydroxy-N'-phenylethanimidamide using these methods ranges from 60% to 80%.

Scientific Research Applications

N-hydroxy-N'-phenylethanimidamide has been used in various scientific research applications, including cancer treatment, enzyme inhibition, and metal ion chelation. In cancer treatment, N-hydroxy-N'-phenylethanimidamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In enzyme inhibition, N-hydroxy-N'-phenylethanimidamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In metal ion chelation, N-hydroxy-N'-phenylethanimidamide has been used as a ligand to form complexes with metal ions, which can be used in catalysis and material science.

properties

CAS RN

5661-30-3

Product Name

N-hydroxy-N'-phenylethanimidamide

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-hydroxy-N'-phenylethanimidamide

InChI

InChI=1S/C8H10N2O/c1-7(10-11)9-8-5-3-2-4-6-8/h2-6,11H,1H3,(H,9,10)

InChI Key

JEQIXVBTQHSFPR-UHFFFAOYSA-N

SMILES

CC(=NC1=CC=CC=C1)NO

Canonical SMILES

CC(=NC1=CC=CC=C1)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.